

A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-N-Me-DL-Ala-OH**

Cat. No.: **B554873**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine (**H-N-Me-DL-Ala-OH**) is a non-proteinogenic α -amino acid derivative of alanine, characterized by the substitution of a methyl group on the nitrogen atom of the amino group.^{[1][2]} This seemingly subtle modification imparts unique physicochemical properties that distinguish it from its parent amino acid, leading to diverse applications in peptide chemistry, neuroscience, and pharmaceutical development.^{[1][3]} Its ability to influence peptide conformation, enhance metabolic stability, and potentially modulate neurotransmitter systems makes it a molecule of significant interest for researchers.^{[4][5]} This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of N-Methyl-DL-alanine.

Molecular Structure and Properties

N-Methyl-DL-alanine is a chiral molecule existing as a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The presence of the N-methyl group introduces steric hindrance that can influence peptide bond formation and the resulting peptide's secondary structure.^[6]

Chemical Identifiers:

- IUPAC Name: 2-(methylamino)propanoic acid^[3]

- Synonyms: **H-N-Me-DL-Ala-OH**, N-Me-DL-Ala-OH, (±)-2-(Methylamino)propanoic acid[[1](#)]
- CAS Number: 600-21-5[[3](#)]
- Molecular Formula: C₄H₉NO₂[[3](#)]
- SMILES: CC(C(=O)O)NC

Physicochemical Data

A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in the table below. These parameters are crucial for its application in experimental settings, including reaction setup, purification, and formulation.

Property	Value	Source(s)
Molecular Weight	103.12 g/mol	[1][2][3]
Monoisotopic Mass	103.063328530 Da	[2][3]
Melting Point	209-299 °C (range from various sources)	[7]
Solubility	Good solubility in water (~50 g/100mL)	[7]
Appearance	White to off-white crystalline powder	[1]

Experimental Protocols

The synthesis of N-Methyl-DL-alanine and its incorporation into peptides requires specific methodologies to overcome the challenges posed by the N-methyl group.

Protocol 1: Synthesis of N-Methyl-DL-alanine via Reaction with α-Bromopropionic Acid

This method provides a classical approach to the synthesis of N-Methyl-DL-alanine.

Materials:

- α -Bromopropionic acid
- Concentrated aqueous methylamine solution
- Methyl alcohol
- Ether
- Standard laboratory glassware

Procedure:

- Slowly add α -bromopropionic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring.[8]
- Allow the mixture to stand at room temperature for a minimum of four days.[8]
- Concentrate the solution under reduced pressure to a smaller volume.
- Filter the solution and concentrate it further.
- Cool the solution to room temperature and add methyl alcohol to precipitate the product.[8]
- Chill the mixture overnight in a refrigerator (0–4 °C).
- Filter the crystals with suction and wash with methyl alcohol and then ether.[8]
- For further purification, the crude product can be recrystallized from a water/methyl alcohol mixture.[8]

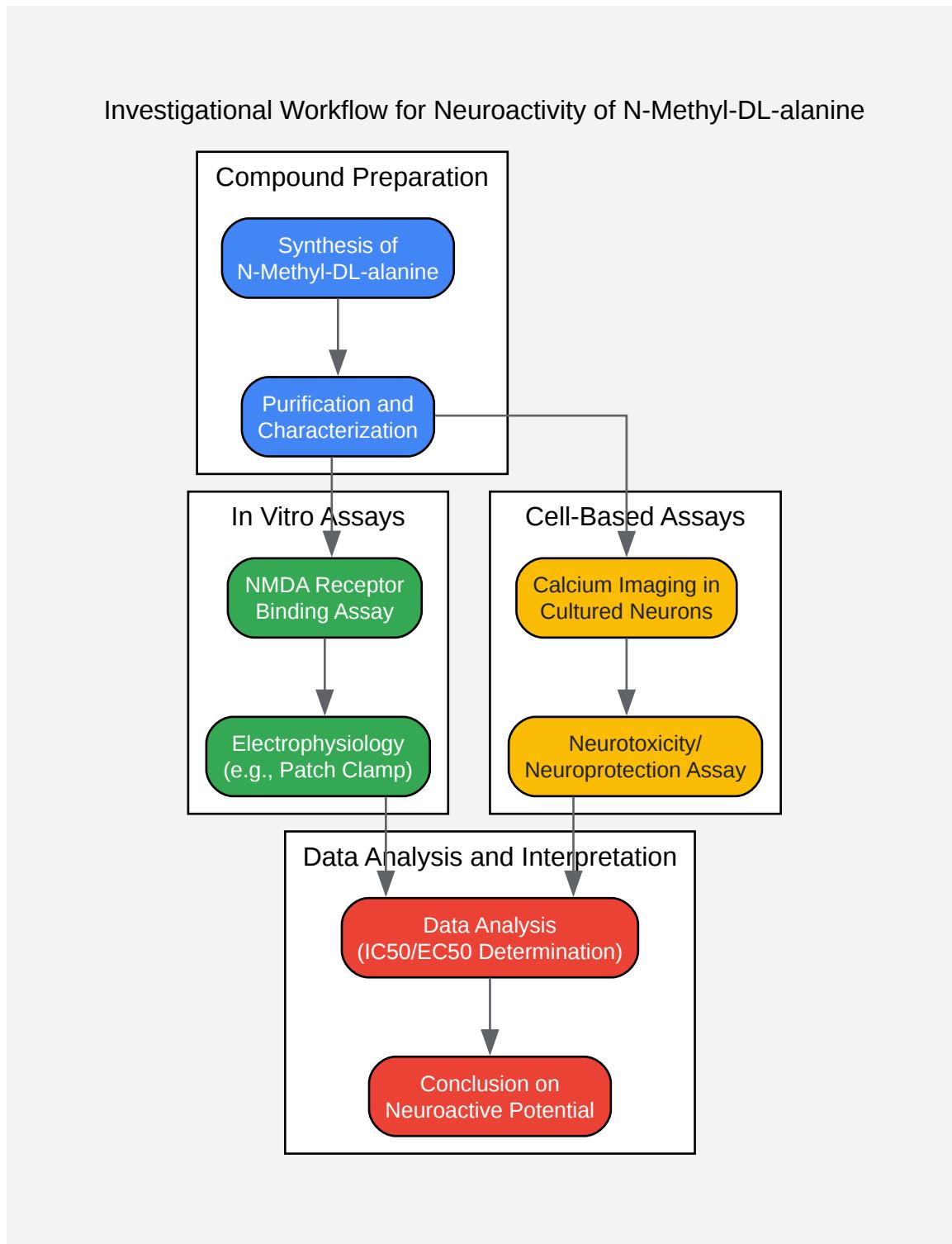
Protocol 2: Solution-Phase Peptide Synthesis Incorporating N-Methyl-L-alanine

Incorporating N-methylated amino acids into peptides presents challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[6] This protocol outlines a method using a potent coupling reagent.

Materials:

- Fmoc-L-alanine
- N-Methyl-L-alanine methyl ester hydrochloride
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard peptide synthesis glassware and purification equipment (TLC, HPLC)

Procedure:


- Neutralization of N-Methyl-L-alanine methyl ester: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.[6]
- Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.[6]
- Coupling Reaction: Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution. Stir the reaction mixture at room temperature.[6]
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]
- Work-up and Purification: Once the reaction is complete, proceed with standard work-up procedures to remove excess reagents and by-products. The resulting dipeptide can be purified by chromatography.

Signaling Pathways and Biological Relevance

N-methylated amino acids are of growing interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[4] While specific signaling pathways for N-Methyl-DL-alanine are not yet fully elucidated, research suggests potential interactions with the

glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.[4][9] The N-methyl group is a key feature of the NMDA receptor agonist, N-methyl-D-aspartic acid.[10]

The diagram below illustrates a hypothetical workflow for investigating the neuroactive potential of N-Methyl-DL-alanine, focusing on its potential interaction with NMDA receptors.

[Click to download full resolution via product page](#)

Investigational workflow for N-Methyl-DL-alanine neuroactivity.

Conclusion

N-Methyl-DL-alanine is a versatile molecule with significant potential in various scientific disciplines. Its unique structural properties, conferred by the N-methyl group, make it a valuable tool for modifying peptides to enhance their therapeutic properties.^[5] Furthermore, its potential to interact with neuronal receptors opens up avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.^[1] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-methylalanine [chembk.com]
- 8. Sciencemadness Discussion Board - N-Methyl-d,L Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b554873#what-is-the-structure-of-h-n-me-dl-ala-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com